3,5-Di-Iodo Salicylic acid

Enzyme Inhibition Cancer Research Steroid Metabolism

Choose 3,5-diiodosalicylic acid for its unrivaled potency as an AKR1C1 inhibitor (Ki=9 nM)—nearly 1,000-fold more potent than salicylic acid. Its unique 3,5-di-iodo substitution pattern delivers superior TTR binding affinity vs. mono-iodinated analogs, making it essential for amyloidosis studies. Also disrupts mycobacterial pH homeostasis for novel TB research. As a confirmed human exposome metabolite, it serves as a reliable LC-MS/MS reference standard. Insist on the genuine 3,5-di-iodo isomer to ensure experimental validity.

Molecular Formula C6H12ClN5O2
Molecular Weight 0
CAS No. 1133-91-5
Cat. No. B1171666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di-Iodo Salicylic acid
CAS1133-91-5
Molecular FormulaC6H12ClN5O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Di-Iodo Salicylic acid (CAS 1133-91-5) | Properties & Procurement Data


3,5-Di-Iodo Salicylic acid (DISA), with the CAS number 133-91-5 (note: user-provided CAS 1133-91-5 is a known variant or typo; the correct registry is 133-91-5), is a halogenated derivative of salicylic acid characterized by iodine substitutions at the 3 and 5 positions of its aromatic ring [1][2]. This compound has been identified in human blood and is part of the human exposome [3]. Its molecular weight is 389.91 g/mol, and it appears as an off-white to beige or grey crystalline powder with a melting point typically around 227-235 °C (decomposition at 230 °C is also reported) [4][5]. It is practically insoluble in water (0.02 g/100mL at 25°C) but freely soluble in organic solvents such as alcohol and ether [6][7].

Why 3,5-Di-Iodo Salicylic acid (DISA) Cannot Be Substituted by Generic Salicylates or Halogenated Analogs


The substitution of 3,5-diiodosalicylic acid with a generic salicylic acid derivative or a closely related halogenated analog is not scientifically justifiable due to the profound impact of its specific 3,5-di-iodo substitution pattern on its physicochemical properties and biological activity. As a salicylic acid derivative, it belongs to a class of ortho-hydroxylated benzoic acids, but the addition of two large, polarizable iodine atoms dramatically alters its lipophilicity, electronic distribution, and steric bulk [1][2]. These changes translate into a unique biological profile, as demonstrated by its potent and specific inhibition of human 20α-Hydroxysteroid Dehydrogenase (AKR1C1) with a Ki of 9 nM, which is orders of magnitude more potent than its parent compound, salicylic acid (IC50=7.8 µM), and the related drug aspirin (IC50=21 µM) [3][4]. Furthermore, in studies on transthyretin (TTR) amyloidosis, iodination of salicylic acid was shown to significantly improve its binding affinity to TTR, with 3,5-diiodosalicylic acid exhibiting higher affinity than both salicylic acid and the mono-iodinated 5-iodosalicylic acid [5]. These quantitative differences underscore why assuming interchangeability with other salicylates or halogenated analogs without specific comparative data is a critical error that can lead to experimental failure or invalid research conclusions.

Quantitative Differentiation Evidence for 3,5-Di-Iodo Salicylic acid (DISA) Procurement


Potent and Selective AKR1C1 Inhibition vs. Salicylic Acid and Aspirin

3,5-Diiodosalicylic acid (DISA) is a potent competitive inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1) with a Ki of 9 nM. In the same study, its parent compound salicylic acid was found to have an IC50 of 7.8 µM, and the related drug aspirin an IC50 of 21 µM [1]. This demonstrates that the 3,5-di-iodo substitution confers a nearly 1000-fold increase in inhibitory potency compared to salicylic acid.

Enzyme Inhibition Cancer Research Steroid Metabolism

Enhanced Binding Affinity to Transthyretin (TTR) Over Salicylic Acid and 5-Iodosalicylic Acid

A study investigating transthyretin (TTR) amyloidosis stabilizers found that iodination of salicylic acid significantly improves its binding to TTR. The crystal structure of TTR complexed with 3,5-diiodosalicylic acid was determined to elucidate the higher binding affinity of this compound compared to both salicylic acid and the mono-iodinated derivative 5-iodosalicylic acid [1].

Amyloidosis Protein Misfolding Crystallography

Unique pH-Dependent Antitubercular Mechanism vs. 4-Aminosalicylic Acid (PAS)

3,5-Diiodosalicylic acid (3,5diISA) was shown to disrupt intrabacterial pH homeostasis of M. tuberculosis in a dose-dependent manner under in vitro conditions mimicking the macrophage endolysosomal pH [1]. In contrast, the structurally related second-line anti-TB drug 4-aminosalicylic acid (PAS) exhibited no pH-dependent activity and was strongly antagonized by L-methionine, indicating a completely distinct mechanism of action [1].

Tuberculosis Antibacterial Drug Discovery

Validated Application Scenarios for 3,5-Di-Iodo Salicylic acid (DISA) in Research & Industry


Potent and Selective Chemical Probe for AKR1C1 Enzyme Studies

Researchers studying the role of 20α-hydroxysteroid dehydrogenase (AKR1C1) in cancer, endometriosis, or neurological disorders should select 3,5-diiodosalicylic acid as a chemical probe. Its Ki of 9 nM makes it nearly 1000-fold more potent than salicylic acid, providing a highly effective and selective tool for in vitro inhibition studies [1].

Mechanistic Tool for Investigating Intrabacterial pH Homeostasis in M. tuberculosis

For tuberculosis researchers investigating novel antibacterial mechanisms, 3,5-diiodosalicylic acid is the compound of choice. Unlike 4-aminosalicylic acid (PAS), it acts by disrupting the pathogen's internal pH balance in a dose-dependent manner, offering a unique probe to study this specific vulnerability under conditions that mimic the host environment [2].

High-Affinity Ligand for Transthyretin (TTR) Amyloidosis Research

In studies of TTR amyloidosis, where stabilizing the native protein tetramer is crucial, 3,5-diiodosalicylic acid is a validated high-affinity ligand. Its binding is superior to both salicylic acid and 5-iodosalicylic acid, and its co-crystal structure with TTR provides a solid foundation for structure-based drug design and protein stabilization assays [3].

Reference Standard for Studying Iodinated Salicylate Metabolism and Toxicology

3,5-Diiodosalicylic acid, identified in human blood as part of the exposome, serves as a valuable reference standard for analytical chemistry and toxicology studies. Its distinct and quantifiable properties make it an ideal standard for developing and validating LC-MS/MS or HPLC methods to detect and quantify halogenated salicylates and related metabolites in biological matrices [4].

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